molecular formula C4H8BrNO2 B077375 2-Amino-4-bromobutanoic acid CAS No. 10364-50-8

2-Amino-4-bromobutanoic acid

Cat. No. B077375
CAS RN: 10364-50-8
M. Wt: 182.02 g/mol
InChI Key: LMYNKFDVIZBWDF-UHFFFAOYSA-N
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Description

2-Amino-4-bromobutanoic acid is a compound that has been explored for the synthesis of nonnatural amino acids and peptidomimetics. It's prepared from N-Boc-glutamic acid α tert-butyl ester, utilizing Barton’s radical decarboxylation for transforming the γ-carboxylic group into a bromide (Ciapetti et al., 1998).

Synthesis Analysis

The synthesis involves double tert-butyl protection to prevent partial racemisation during the decarboxylation process. The resulting bromide can react with various nucleophiles to yield amino acids characterized by basic or heterocyclic side chains (Ciapetti et al., 1998).

Molecular Structure Analysis

In a related study, the molecular structure and compositions of 2-amino 5-bromopyridinium 4-carboxybutanoate, a compound similar to 2-Amino-4-bromobutanoic acid, were confirmed using X-ray diffraction studies (Vasuki et al., 2017).

Chemical Reactions and Properties

The compound can undergo nucleophilic substitution reactions to form a range of novel α-amino acids. These reactions can yield basic, acidic, or neutral amino acids, along with multifunctional amino acids for cross-linked peptides or dendrimers (Ciapetti et al., 1998).

Physical Properties Analysis

There's limited direct information on the physical properties of 2-Amino-4-bromobutanoic acid specifically. However, studies on similar compounds can provide insights into properties like crystal structure, thermal stability, and decomposition behavior, as seen in compounds like 2-amino 5-bromopyridinium 4-carboxybutanoate (Vasuki et al., 2017).

Chemical Properties Analysis

2-Amino-4-bromobutanoic acid's reactivity with different nucleophiles to form various amino acids implies a versatile chemical nature. The ability to form amino acids with basic or heterocyclic side chains highlights its utility in synthesizing diverse molecular structures (Ciapetti et al., 1998).

Scientific Research Applications

  • Synthesis of Nonnatural Amino Acids and Peptidomimetics :

  • Biocatalytic Synthesis :

    • In the stereoselective synthesis of 2-Amino-4-hydroxybutanoic acid, a systems biocatalysis approach involving aldol reaction and stereoselective transamination was employed, highlighting the potential of 2-Amino-4-bromobutanoic acid in biocatalytic processes (Hernández et al., 2017).
  • Synthesis of Amino Acids with Nucleobases :

    • This compound has been used to create N-Fmoc α-amino acids carrying a nucleobase in the side chain, useful for solid phase peptide synthesis (Ciapetti, Soccolini, & Taddei, 1997).
  • Synthesis of Fluorinated Amino Acids :

    • The synthesis of fluorinated α-amino acids has been achieved using 2-Amino-4-bromobutanoic acid, demonstrating its utility in creating compounds with potential pharmaceutical applications (Laue, Kröger, Wegelius, & Haufe, 2000).
  • Enantioselective Synthesis :

    • 2-Amino-4-bromobutanoic acid has facilitated the enantioselective synthesis of compounds like anti-4,4,4-trifluorothreonine, illustrating its role in producing enantiomerically pure substances (Jiang, Qin, & Qing, 2003).
  • Study on Neurotransmitter Enzymes :

    • Research has explored substituted 4-aminobutanoic acids, including 2-Amino-4-bromobutanoic acid, as substrates for neurotransmitter enzymes like gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).
  • Dynamic Kinetic Resolution in Organic Synthesis :

    • Its use in dynamic kinetic resolution for synthesizing esters demonstrates its versatility in organic synthesis applications (Ammazzalorso et al., 2004).
  • Preparation of Exotic Amino Acids :

    • This compound is instrumental in preparing exotic amino acids and conformationally constrained peptides, highlighting its role in peptide science (Ciapetti et al., 1998).

properties

IUPAC Name

2-amino-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNKFDVIZBWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405450
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobutanoic acid

CAS RN

10364-50-8
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
P Ciapetti, M Falorni, A Mann, M Taddei - Molecules Online, 1998 - Springer
… In conclusion, we have demonstrated that the two enantiomers of 2-amino-4-bromobutanoic acid can be prepared in multi-gram quantities starting from inexpensive naturally occurring …
Number of citations: 3 link.springer.com
P Ciapetti, F Soccolini, M Taddei - Tetrahedron, 1997 - Elsevier
… of CBrCl3 to give the corresponding 2-amino-4-bromobutanoic acid derivative. The four … We planned 2-amino 4-bromobutanoic acid (in a protected form) 1 as the key product for …
Number of citations: 64 www.sciencedirect.com
P Ciapetti, A Mann, A Shoenfelder, M Taddei - Tetrahedron letters, 1998 - Elsevier
… Scheme 2 In conclusion we have demonstrated that protected 2-amino-4-bromobutanoic acid is a versatile intermediate and that the simple nucleophilic substitution of halogen in a …
Number of citations: 23 www.sciencedirect.com
MC Wang, QJ Zhang, WX Zhao, XD Wang… - The Journal of …, 2008 - ACS Publications
… -step, one-pot construction of the chiral azetidine ring and the development of an improved one-step procedure for the synthesis of the key intermediate l-2-amino-4-bromobutanoic acid. …
Number of citations: 110 pubs.acs.org
T Matsukawa, H Hasegawa, Y Shinohara… - Chemical and …, 2010 - jstage.jst.go.jp
… had been achieved by treating 2-amino-4-bromobutanoic acid with a labeled lithium … 2-Amino-4-bromobutanoic acid, a key intermediate in this synthesis, was obtained by either …
Number of citations: 4 www.jstage.jst.go.jp
MC Wang, WX Zhao, XD Wang, MP Song - Synfacts, 2007 - thieme-connect.com
… The ligand was synthesized in four straightforward steps from commercially available L-2-amino-4bromobutanoic acid. Interestingly, ortho-methyl phenylboronic acid yielded the …
Number of citations: 0 www.thieme-connect.com
C Bérubé, LD Guay, T Fraser, V Lapointe… - Organic & …, 2023 - pubs.rsc.org
… Starting from commercially available L-homoserine 3, NFmoc-(S)-2-amino-4-bromobutanoic acid methyl ester 5 was prepared in three steps according to previously reported …
Number of citations: 3 pubs.rsc.org
A Tripathi, A Khan, R Srivastava - Amino Acids, 2023 - Springer
… at 80 C for 5 h to afford 2-amino-4-bromobutanoic acid hydrobromide. Then, Te powder was … 2-Amino-4-bromobutanoic acid hydrobromide was added to the flask and heated at 80 C for …
Number of citations: 4 link.springer.com
K Bierła, N Suzuki, Y Ogra, J Szpunar, R Łobiński - Food chemistry, 2017 - Elsevier
… (S)-(+)-2-amino-4-bromobutanoic acid hydrobromide (574 mg) dissolved in DMF (3.5 ml) was gradually added to the reaction mixture which was then set off at room temperature for 72 h…
Number of citations: 35 www.sciencedirect.com
MC Wang, WX Zhao, XD Wang, MP Song - Synlett, 2006 - thieme-connect.com
… prepared readily from commercially available l-2-amino-4-bromobutanoic acid. Treatment of l-2-amino-4-bromobutanoic acid with methanol saturated with anhydrous hydrogen chloride …
Number of citations: 18 www.thieme-connect.com

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